molecular formula C28H42N2O2 B1680215 NSC 33994 CAS No. 82058-16-0

NSC 33994

Cat. No.: B1680215
CAS No.: 82058-16-0
M. Wt: 438.6 g/mol
InChI Key: QFNJFVBKASKGEU-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

NSC 33994 plays a crucial role in biochemical reactions by specifically inhibiting JAK2 activity. JAK2 is a tyrosine kinase involved in cytokine receptor signaling pathways, which are essential for various cellular processes, including growth, differentiation, and immune responses. This compound inhibits the JAK2-V617F mutation, a notorious mutation found in a large number of myeloproliferative neoplasms . The compound interacts with JAK2 by binding to its active site, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting JAK2, this compound disrupts cell signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to reduced cell growth and increased apoptosis in cells harboring the JAK2-V617F mutation . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of JAK2 and its downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of JAK2. This compound binds to the active site of JAK2, preventing its autophosphorylation and subsequent activation of the STAT (Signal Transducer and Activator of Transcription) proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and reduced cell proliferation . The compound’s specificity for JAK2 ensures minimal off-target effects on other tyrosine kinases, such as Src and TYK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits dose- and time-dependent inhibition of phospho-JAK2 (pY1007/pY1008), with significant reductions in phospho-JAK2 levels observed within 48 hours . This compound’s stability and degradation have been studied, revealing that the compound remains stable under standard laboratory conditions . Long-term effects on cellular function include sustained inhibition of JAK2 activity and reduced cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound effectively reduces phospho-JAK2 levels in a dose-dependent manner, with higher doses leading to more significant inhibition . At high doses, this compound may exhibit toxic or adverse effects, including immunomodulatory and proliferative side effects . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to JAK2 signaling. The compound interacts with JAK2 and inhibits its activity, leading to altered metabolic flux and changes in metabolite levels . This compound’s inhibition of JAK2 affects various enzymes and cofactors involved in cytokine receptor signaling pathways, ultimately impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of JAK2 ensures its localization to areas where JAK2 is active, such as hematopoietic cells . This compound’s distribution within tissues is influenced by its interactions with cellular transport mechanisms and binding proteins .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with JAK2 and inhibits its activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective inhibition of JAK2 within the cell . This compound’s activity and function are closely tied to its localization within the cytoplasm, where it exerts its effects on JAK2 signaling pathways .

Preparation Methods

The synthesis of NSC 33994 involves the reaction of 4,4’-(3E)-Hex-3-ene-3,4-diylbis{2-[(diethylamino)methyl]phenol} with appropriate reagents under controlled conditions. The compound is typically obtained as a white to tan powder with a purity of ≥98% (HPLC) .

Chemical Reactions Analysis

NSC 33994 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common.

    Substitution: The compound can undergo substitution reactions, particularly involving its phenolic groups.

Common reagents and conditions used in these reactions include various oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NSC 33994 has several scientific research applications, including:

Comparison with Similar Compounds

NSC 33994 is unique in its high specificity and potency as a Jak2 inhibitor. Similar compounds include:

This compound stands out due to its selective inhibition of Jak2, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNJFVBKASKGEU-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420245
Record name 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82058-16-0
Record name 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NSC 33994
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
NSC 33994
Reactant of Route 3
Reactant of Route 3
NSC 33994
Reactant of Route 4
NSC 33994
Reactant of Route 5
Reactant of Route 5
NSC 33994
Reactant of Route 6
Reactant of Route 6
NSC 33994

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.